molecular formula C10H18N2O3 B2597533 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide CAS No. 213886-98-7

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide

Cat. No. B2597533
CAS RN: 213886-98-7
M. Wt: 214.265
InChI Key: DIEZWTGIURACDY-UHFFFAOYSA-N
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Description

“1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide” is a compound with the CAS Number: 213886-98-7 . It is also known as SARM S-4 or Andarine, which is a selective androgen receptor modulator (SARM) initially developed as a treatment for muscle wasting, osteoporosis, and benign prostatic hypertrophy.


Molecular Structure Analysis

The molecular formula of this compound is C10H18N2O3 . The InChI Code is 1S/C10H18N2O3/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)15-3/h9H,4-7H2,1-3H3 . The molecular weight is 214.26 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Palladium-Catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, which include compounds like 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process allows for the selective formation of carboxamides, demonstrating the compound's utility in organic synthesis (Takács et al., 2014).

Antitumor Agents Synthesis

In the field of medicinal chemistry, derivatives of 1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide have been explored for their potential as antitumor agents. Research has shown that variations in the structure of these compounds can significantly impact their antitumor activity, highlighting the compound's relevance in drug development (Rewcastle et al., 1986).

Synthesis of Malyngamides

The compound has also been utilized in the stereoselective synthesis of malyngamides, which are natural products with potential biological activity. This synthesis demonstrates the compound's versatility in producing complex organic molecules (Chen, Li, & Cao, 2006).

Rh(III)-Catalyzed Selective Coupling

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide is involved in Rh(III)-catalyzed selective coupling reactions. These reactions are known for their mild and efficient approach towards diverse product formation, emphasizing the compound's role in facilitating selective C-C and C-N bond formations (Zheng, Zhang, & Cui, 2014).

Cytotoxicity Studies

The compound has been a part of studies focusing on the synthesis and characterization of various derivatives to evaluate their cytotoxicity against cancer cells. Such studies are crucial in the search for new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

As a selective androgen receptor modulator (SARM), it likely works by selectively binding to androgen receptors, which can help to increase muscle mass and bone density.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)12-6-4-9(5-7-12)10(14)11(2)15-3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZWTGIURACDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-methoxy-N-methylpiperidine-4-carboxamide

Synthesis routes and methods I

Procedure details

To a solution of 1-acetylpiperidine-4-carboxylic acid (58.50 g, 342 mmol) in dichloromethane (700 mL) was added di(1H-imidazol-1-yl)methanone (58.18 g, 359 mmol). After the addition the mixture was agitated for two hours and N-methoxymethanamine hydrochloride (35.00 g, 359 mmol) was added at once. The mixture was allowed to agitate overnight at ambient temperature and 4M HCl in dioxane (75 mL) was added slowly. The slurry was agitated for 30 minutes and then filtered. Filtrate was washed twice with sodium bicarbonate solution, dried and concentrated to give the title compound (59.10 g, 80.72% yield).
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
58.18 g
Type
reactant
Reaction Step One
Quantity
700 mL
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solvent
Reaction Step One
Quantity
35 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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75 mL
Type
solvent
Reaction Step Three
Yield
80.72%

Synthesis routes and methods II

Procedure details

1,1′-Carbonyldiimidazole (6.43 g, 39.64 mmol) was added slowly to a mixture of 1-acetylpiperidine-4-carboxylic acid (5 g, 29.21 mmol) in dry THF (40 mL). The mixture was stirred at room temperature for one hour. In a separate flask, triethylamine was added to a mixture of N,O-dimethylhydroxylamine hydrochloride (3.92 g, 40.18 mmol) in acetonitrile (32 mL). The two mixtures were combined and stirred at room temperature for 12 hours. The solvents were removed under reduced pressure and the residue dissolved in DCM. The organic mixture was washed with water, HCl (0.1 N aqueous solution) and finally a concentrated aqueous Na2CO3 solution. The organic layer was dried over MgSO4, filtered and evaporated to give a crude oil. The oil was purified by chromatography to provide the title compound visible by HPLC at 214 wavelength.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.92 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

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